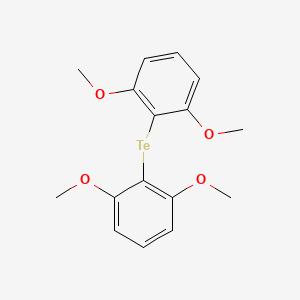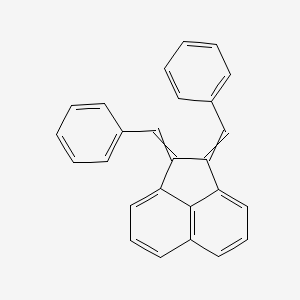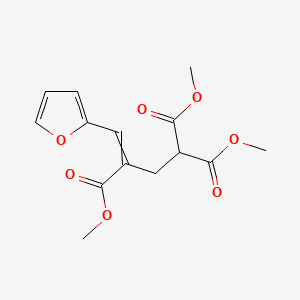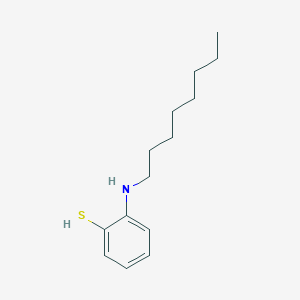
1,4-dihexyl-2,5-diphenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dihexyl-2,5-diphenylbenzene is an organic compound with the molecular formula C30H38 It is a derivative of benzene, where two phenyl groups and two hexyl groups are substituted at the 1,4 and 2,5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihexyl-2,5-diphenylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene as the core structure.
Substitution Reactions: The phenyl groups are introduced through Friedel-Crafts alkylation reactions, where benzene reacts with phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hexyl Group Introduction: The hexyl groups are introduced via a similar Friedel-Crafts alkylation reaction, using hexyl chloride as the alkylating agent.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation reactions.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.
Purification: Industrial purification techniques such as distillation and large-scale chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
1,4-dihexyl-2,5-diphenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups in the presence of Lewis acid catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized aromatic compounds with different substituents.
科学的研究の応用
1,4-dihexyl-2,5-diphenylbenzene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: It is utilized in the fabrication of chemical sensors due to its unique electronic properties.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 1,4-dihexyl-2,5-diphenylbenzene involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s electronic properties are influenced by the conjugation of the phenyl groups and the alkyl chains, which affect its conductivity and reactivity.
Molecular Interactions: It can interact with other molecules through π-π stacking and van der Waals forces, influencing its behavior in different environments.
類似化合物との比較
1,4-dihexyl-2,5-diphenylbenzene can be compared with other similar compounds such as:
Terphenyls: Terphenyls are similar aromatic hydrocarbons with three benzene rings. They differ in the substitution pattern and the presence of alkyl groups.
Diphenylbenzenes: Compounds like 1,4-diphenylbenzene have two phenyl groups but lack the hexyl substitutions, resulting in different physical and chemical properties.
List of Similar Compounds
- 1,4-Diphenylbenzene
- 1,3-Diphenylbenzene
- 1,2-Diphenylbenzene
- Terphenyls (ortho, meta, para)
特性
CAS番号 |
178426-66-9 |
|---|---|
分子式 |
C30H38 |
分子量 |
398.6 g/mol |
IUPAC名 |
1,4-dihexyl-2,5-diphenylbenzene |
InChI |
InChI=1S/C30H38/c1-3-5-7-11-21-27-23-30(26-19-15-10-16-20-26)28(22-12-8-6-4-2)24-29(27)25-17-13-9-14-18-25/h9-10,13-20,23-24H,3-8,11-12,21-22H2,1-2H3 |
InChIキー |
BUXBCINMOHHEEW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC(=C(C=C1C2=CC=CC=C2)CCCCCC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)
![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)


![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)

![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)





![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)
